8-Amino-1-naphthalenethiol

Description

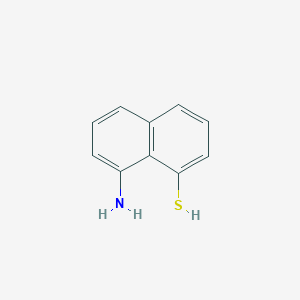

Structure

3D Structure

Properties

Molecular Formula |

C10H9NS |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

8-aminonaphthalene-1-thiol |

InChI |

InChI=1S/C10H9NS/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H,11H2 |

InChI Key |

WADVNNXCMDTMFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Amino 1 Naphthalenethiol and Its Precursors

Established Synthetic Routes to 8-Amino-1-naphthalenethiol

Traditional synthetic approaches to this compound primarily rely on the construction of the molecule from appropriately substituted naphthalene (B1677914) precursors. These methods often involve either the opening of a pre-formed heterocyclic ring system or the simultaneous or sequential reduction of nitro and sulfur-containing functional groups.

Hydrolytic Approaches from Heterocyclic Precursors

One established conceptual pathway to molecules with peri-substituted amino and thiol groups involves the hydrolysis of a stable heterocyclic precursor that incorporates both functionalities. For this compound, a logical precursor is a derivative of naphtho[1,8-de] nih.govwikipedia.orgthiazine (B8601807). This heterocyclic system locks the nitrogen and sulfur atoms in proximity to the C8 and C1 positions of the naphthalene core.

The synthesis begins with the construction of the naphtho[1,8-de] nih.govwikipedia.orgthiazine ring system from a suitable 1,8-disubstituted naphthalene. The final step is the controlled hydrolytic cleavage of the thiazine ring to unmask the free amino and thiol groups. This hydrolysis typically requires acidic or basic conditions to break the C-S and C-N bonds within the six-membered ring. While this method is chemically sound and analogous to the synthesis of other complex heterocycles, specific high-yield procedures for this exact transformation are not widely reported, suggesting that reductive strategies are often more synthetically practical. pharmacophorejournal.comnih.gov

Reductive Strategies for Nitro-Substituted Naphthalene Derivatives

A more common and versatile approach to this compound involves the reduction of a dually-functionalized naphthalene precursor, typically 8-nitro-1-naphthalenesulfonyl chloride. This starting material is advantageous as both the nitro group and the sulfonyl chloride can be converted to the desired amine and thiol functionalities, respectively, through well-established reductive chemistry.

A practical synthetic route could involve a one-pot reaction where a strong reducing agent under acidic conditions, such as Sn/HCl, reduces both functional groups concurrently. wikipedia.org This method is efficient as it combines two distinct transformations into a single operational step.

| Functional Group Transformation | Reagent/System | Typical Conditions | Reference |

|---|---|---|---|

| Ar-NO₂ → Ar-NH₂ | SnCl₂·2H₂O / HCl | Ethanol, Reflux | clausiuspress.com |

| Ar-NO₂ → Ar-NH₂ | Zn / Acetic Acid | Aqueous Acetic Acid, Heat | nih.gov |

| Ar-SO₂Cl → Ar-SH | Sn / conc. HCl | Heat | wikipedia.org |

| Ar-SO₂Cl → Ar-SH | LiAlH₄ | Anhydrous Ether or THF | |

| Ar-SO₂Cl → Ar-SH | Zn / H₂SO₄ | Aqueous Acid |

Emerging Techniques and Optimized Procedures for this compound Synthesis

While the synthesis of this compound largely relies on the classical reductive strategies mentioned above, modern synthetic chemistry offers avenues for process optimization. Emerging techniques focus on improving reaction efficiency, reducing waste, and employing milder conditions. For the synthesis of naphthalene derivatives, methods such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and, in some cases, improve yields. Although specific literature on microwave-assisted synthesis of this compound is scarce, the reduction of nitroarenes and other transformations on the naphthalene ring are known to be amenable to microwave heating.

Furthermore, developments in catalysis offer greener alternatives to stoichiometric metal reductants. Catalytic transfer hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen donor such as formic acid or hydrazine, provides an efficient method for the reduction of nitro groups. The optimization of these catalytic systems could lead to more sustainable and industrially scalable routes for the synthesis of this compound and its precursors.

Synthesis of Key Derivatives and Structural Analogs of this compound for Research

The synthesis of derivatives and structural analogs of this compound is crucial for tuning its properties for specific research applications. Synthetic modifications can be targeted at the amino group, the thiol group, or the naphthalene backbone.

N-Functionalization : The primary amino group is a versatile handle for derivatization. It can undergo standard reactions such as acylation with acid chlorides or anhydrides to form amides, or reductive amination with aldehydes or ketones to yield secondary or tertiary amines. wikipedia.orgmasterorganicchemistry.com This allows for the introduction of a wide variety of substituents to modulate the electronic properties or steric environment of the molecule.

S-Functionalization : The thiol group can be readily alkylated with alkyl halides under basic conditions to produce thioethers (sulfides). It can also be oxidized under mild conditions to form the corresponding disulfide, 1,1'-dithiobis(8-aminonaphthalene), a derivative that can be easily converted back to the thiol via reduction.

Backbone Modification : Structural analogs can be synthesized by starting with substituted naphthalene precursors. For example, introducing electron-donating or electron-withdrawing groups onto the naphthalene ring prior to the installation of the amino and thiol moieties can systematically alter the compound's redox potential and coordination properties. Recent advances in skeletal editing and C-H functionalization of heteroarenes like isoquinolines provide novel pathways to highly substituted naphthalene derivatives that could serve as precursors to complex analogs. nih.gov

These synthetic strategies provide a toolkit for generating a library of this compound derivatives, enabling detailed structure-property relationship studies and the development of new functional materials and ligands.

Elucidation of Reaction Mechanisms and Chemical Transformations of 8 Amino 1 Naphthalenethiol

Nucleophilic Reactivity and Substitutions Involving the Thiol and Amino Moieties

The chemical character of 8-Amino-1-naphthalenethiol is significantly influenced by the nucleophilic nature of its sulfur and nitrogen atoms. The thiol group, and more potently its deprotonated thiolate form (-S⁻), is a strong nucleophile. nih.gov Similarly, the lone pair of electrons on the nitrogen atom of the aromatic amino group allows it to function as a nucleophile. These dual reactive sites enable the molecule to participate in a wide range of nucleophilic substitution and addition reactions.

The thiol group is particularly reactive toward electrophiles and oxidants. nih.gov Its reactivity is enhanced upon deprotonation to the thiolate, which is a more powerful nucleophile. This allows it to readily participate in reactions such as alkylation and acylation. For instance, naphthalenethiol scaffolds have been shown to undergo palladium-catalyzed hydrothioesterification with alkynes, demonstrating the nucleophilic character of the thiol group in transition-metal-catalyzed processes. acs.org

The amino group, characteristic of an aniline derivative, can also engage in nucleophilic attacks, although it is generally a weaker nucleophile than the thiolate. Its reactivity is crucial in reactions like diazotization or condensation with carbonyl compounds. In multicomponent reactions, both thiol and amine nucleophiles can be selectively coupled in one pot via a suitable electrophile, highlighting their distinct yet complementary reactivity. nih.gov The thiol-ene "click" reaction, which proceeds via a radical mechanism, offers another pathway for the selective modification of the thiol group in the presence of unprotected amino acid functional groups. frontiersin.org

| Reacting Moiety | Reaction Type | Typical Electrophile/Reagent | Expected Product Type |

|---|---|---|---|

| Thiol (-SH) / Thiolate (-S⁻) | S-Alkylation | Alkyl Halides (e.g., CH₃I) | Thioether |

| Thiol (-SH) / Thiolate (-S⁻) | S-Acylation | Acyl Chlorides (e.g., CH₃COCl) | Thioester |

| Thiol (-SH) | Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adduct |

| Amino (-NH₂) | N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Amino (-NH₂) | N-Acylation | Acyl Chlorides / Anhydrides | Amide |

| Amino (-NH₂) | Schiff Base Formation | Aldehydes / Ketones | Imine |

Oxidative Transformations and Disulfide Bond Formation of this compound

Thiols are susceptible to oxidation, and a primary transformation is the formation of a disulfide bond (-S-S-). This reaction involves the coupling of two thiol molecules with the concurrent removal of two hydrogen atoms. This process is fundamental in various areas of chemistry and biology, such as the formation of structural disulfide bridges in proteins from cysteine residues. nih.gov

The oxidation of this compound is expected to proceed readily under mild oxidizing conditions to yield the corresponding symmetrical disulfide, 8,8'-diamino-1,1'-dinaphthyl disulfide . The mechanism typically involves a two-electron oxidation of each thiol(ate) group. nih.gov A common pathway involves the initial oxidation of the thiol to a sulfenic acid (R-SOH) intermediate, which is highly reactive. This intermediate can then rapidly react with a second thiol molecule to form the stable disulfide bond and a molecule of water. nih.gov

Various reagents can facilitate this transformation, ranging from simple aerobic oxidation, often catalyzed by metal ions, to the use of specific oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂). researchgate.net The formation of the disulfide linkage is a reversible process; the disulfide can be cleaved back to the constituent thiols by treatment with reducing agents. The thiol group in aminonaphthalenethiols is known to facilitate disulfide formation.

| Reactant | Common Oxidizing Agents | Product |

|---|---|---|

| This compound | Air (O₂) / Metal catalyst | 8,8'-diamino-1,1'-dinaphthyl disulfide |

| Iodine (I₂) | ||

| Hydrogen Peroxide (H₂O₂) |

Chelation and Complexation Mechanisms with Metal Centers

The peri-positioning of the amino and thiol groups in this compound creates an ideal geometry for functioning as a bidentate chelating ligand. Chelation is the process of forming two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in the formation of a stable ring structure. nih.gov The nitrogen and sulfur atoms of this compound can act as electron-pair donors (Lewis bases) to coordinate with a metal ion (Lewis acid).

The mechanism involves the displacement of solvent molecules from the metal's coordination sphere by the sulfur and nitrogen atoms of the ligand. This forms a highly stable five- or six-membered chelate ring, an effect known as the "chelate effect." The soft sulfur atom of the thiol group typically shows a high affinity for soft or borderline metal ions like Cu(II), Ni(II), Zn(II), Cd(II), and Hg(II), while the harder nitrogen atom of the amino group readily coordinates with a wide range of transition metals. nih.govmdpi.com The ability of ligands containing both amino and thiol/disulfide functionalities to form stable complexes with transition metals is well-documented. ekb.eg These complexes often exhibit specific geometries, such as tetrahedral or square planar, depending on the metal ion and its oxidation state. ekb.eg

| Metal Ion | Potential Coordination Geometry | Donor Atoms Involved | Resulting Structure |

|---|---|---|---|

| Co(II) | Tetrahedral | N, S | Bidentate Chelate Complex |

| Ni(II) | Square Planar | N, S | Bidentate Chelate Complex |

| Cu(II) | Tetrahedral / Square Planar | N, S | Bidentate Chelate Complex |

| Zn(II) | Tetrahedral | N, S | Bidentate Chelate Complex |

Investigations into Electron Donor-Acceptor Complex Formation

An electron donor-acceptor (EDA) complex is a weak molecular aggregate formed between an electron-rich donor molecule and an electron-deficient acceptor molecule. nih.gov The formation of these complexes can be promoted by visible light irradiation, leading to a single-electron transfer (SET) from the donor to the acceptor, generating radical species that can drive unique chemical reactions. nih.govbeilstein-journals.org

Aromatic amines, such as aniline and its derivatives, are widely documented as potent electron donors in the formation of EDA complexes. nih.gov The amino group in this compound, being attached to the electron-rich naphthalene (B1677914) ring system, makes the compound a strong candidate to serve as an electron donor. Upon interaction with a suitable electron acceptor, it is anticipated that an EDA complex can form. Subsequent photoexcitation would trigger an electron transfer from the aminonaphthalene moiety to the acceptor, generating a radical cation of the this compound and a radical anion of the acceptor. This reactivity paradigm is a powerful tool in modern organic synthesis, enabling reactions under mild, photocatalyst-free conditions. nih.govrsc.org

| Component Role | Molecule | Key Functional Group | Potential Electron Acceptors |

|---|---|---|---|

| Electron Donor | This compound | Aromatic Amino Group (-NH₂) | Maleimides, Activated Alkenes, Katritzky Salts, Perfluoroalkyl Iodides |

Applications of 8 Amino 1 Naphthalenethiol in Advanced Organic Synthesis

8-Amino-1-naphthalenethiol as a Versatile Building Block in Organic Reactions

The strategic placement of the amino (-NH₂) and thiol (-SH) groups at adjacent peri-positions makes this compound a highly effective building block for the synthesis of fused heterocyclic systems. The proximity of these nucleophilic groups facilitates intramolecular cyclization reactions that would be otherwise challenging.

Research has demonstrated its role as a key intermediate, synthesized from more readily available starting materials like 8-amino-1-naphthalenesulfonic acid. researchgate.net The synthesis typically involves the conversion of the sulfonic acid to a cyclic sulfonamide, followed by reduction with a strong reducing agent like lithium aluminum hydride to yield this compound. researchgate.net This conversion highlights its importance as a specifically designed building block, where the amino and thiol functionalities are poised for subsequent, intricate chemical transformations. Its utility lies in its ability to readily undergo condensation and cyclization reactions with bifunctional reagents, leading to the formation of complex, multi-ring structures.

The reactivity of the amino and thiol groups allows for a range of transformations. The thiol group can react with electrophiles such as aldehydes and acid chlorides, while the amino group provides a second site for condensation, often leading to a one-pot cyclization that forms a new heterocyclic ring fused to the naphthalene (B1677914) framework.

Utilization in Thioamide Derivative Synthesis

The direct application of this compound in the synthesis of thioamide derivatives is not extensively documented in scientific literature. While thioamides are a crucial class of compounds in organic and medicinal chemistry, often synthesized by the thionation of amides or through multicomponent reactions involving amines and a sulfur source, the specific use of this compound for this purpose is not a prominent research focus. The inherent reactivity of the molecule, with its proximal amino and thiol groups, strongly favors intramolecular cyclization pathways over intermolecular reactions that would form simple thioamides.

Role in Stereoselective and Regioselective Transformations

Currently, the scientific literature does not provide significant examples of this compound being employed as a chiral auxiliary or directing group in stereoselective or regioselective transformations. The rigid, planar structure of the naphthalene core and the specific geometry of the peri-substituents could theoretically influence the stereochemical outcome of reactions. However, this potential has not been a major area of investigation, and its role in controlling stereochemistry or regiochemistry in organic synthesis is not well-established.

Precursor for Complex Molecular Architectures

The most significant application of this compound in advanced organic synthesis is its role as a precursor for constructing complex, fused heterocyclic molecular architectures. Its bifunctional nature is ideally suited for creating novel ring systems peri-fused to the naphthalene core.

A prime example is the synthesis of condensed naphtho[1,8-de] researchgate.netmdpi.comthiazine (B8601807) derivatives. researchgate.net In this process, this compound is cyclized to form a key intermediate, naphtho[1,8-de] researchgate.netmdpi.comthiazine-2(3H)thione. researchgate.net This intermediate serves as a platform for further elaboration. For instance, it can be converted into a 2-hydrazino derivative, which can then undergo cyclocondensation with various reagents like carboxylic acid orthoesters or acid chlorides. researchgate.net This strategy has been successfully used to build a library of novel, complex molecules such as naphtho[1,8-de] researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netmdpi.comthiazine derivatives. researchgate.net These multi-ring systems represent sophisticated molecular architectures that are efficiently accessed using this compound as the foundational building block.

The table below summarizes the key synthetic transformations involving this compound as a precursor.

| Starting Material | Reagent(s) | Product | Application | Reference |

| 8-Amino-1-naphthalenesulfonic acid | 1. POCl₃ 2. LiAlH₄ | This compound | Synthesis of the building block | researchgate.net |

| This compound | Thiophosgene or equivalent | Naphtho[1,8-de] researchgate.netmdpi.comthiazine-2(3H)thione | Intermediate for complex heterocycles | researchgate.net |

| Naphtho[1,8-de] researchgate.netmdpi.comthiazine-2(3H)thione | Hydrazine | 2-Hydrazinonaphtho[1,8-de] researchgate.netmdpi.comthiazine | Intermediate for further cyclization | researchgate.net |

| 2-Hydrazinonaphtho[1,8-de] researchgate.netmdpi.comthiazine | Carboxylic acid orthoesters, acid chlorides, etc. | Naphtho[1,8-de] researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netmdpi.comthiazine derivatives | Complex molecular architectures | researchgate.net |

Role of 8 Amino 1 Naphthalenethiol in Modern Catalysis Research

Design and Application of 8-Amino-1-naphthalenethiol-derived Ligands in Metal Catalysis

Currently, there is a notable absence of specific research in publicly accessible literature concerning the design and application of ligands derived from this compound for metal catalysis. Theoretical considerations suggest its potential as a bidentate N,S-ligand, but experimental data on its synthesis into catalytic complexes and their subsequent use in chemical transformations are not available.

Influence on Catalyst Performance and Selectivity

Due to the lack of studies on catalysts bearing this compound-derived ligands, there is no available data to report on the compound's specific influence on catalyst performance metrics such as turnover frequency (TOF), turnover number (TON), or selectivity (e.g., enantioselectivity or regioselectivity) in any given reaction.

Role in Metal-Organic Framework (MOF) Synthesis and Function

The use of this compound as an organic linker or strut in the synthesis of Metal-Organic Frameworks is not documented in the available scientific literature. Consequently, there are no findings on the function of any such hypothetical MOFs in areas like catalysis, gas storage, or separation.

Applications in Metal Nanocluster Surface Engineering

While thiols are commonly used to cap and functionalize metal nanoclusters, specific research detailing the use of this compound for surface engineering of metal nanoclusters is not found. Therefore, information on its impact on nanocluster stability, electronic properties, or catalytic activity is unavailable.

Contributions of 8 Amino 1 Naphthalenethiol to Functional Materials Science

Precursor for Advanced Organic Semiconductors

The unique molecular architecture of 8-Amino-1-naphthalenethiol, which combines a naphthalene (B1677914) core with electron-donating amino and thiol substituents, makes it a promising precursor for the synthesis of advanced organic semiconductors. The naphthalene unit provides a rigid and planar π-conjugated system, which is essential for efficient charge transport. The presence of the amino and thiol groups offers opportunities for further chemical modifications to fine-tune the electronic properties of the resulting materials.

While direct reports on the synthesis of organic semiconductors from this compound are not extensively detailed in the reviewed literature, the broader class of naphthalene-based materials is well-established in organic electronics. The functional groups on this compound allow for its incorporation into larger conjugated systems through various coupling reactions. For instance, the amino group can be utilized to introduce electron-withdrawing or electron-donating moieties, thereby modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the semiconductor. This control over the frontier molecular orbitals is crucial for optimizing charge injection and transport in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The thiol group, in addition to its role in self-assembly on metal surfaces, can also be used as a reactive handle for polymerization or for linking to other molecular components. The development of n-type organic semiconductors, which are crucial for the fabrication of complementary circuits, often involves the incorporation of electron-deficient units. The amino group of this compound could be transformed into an electron-withdrawing group, or the entire molecule could be used as a building block in conjunction with electron-accepting monomers to create n-type materials.

Development of Chemical Sensors and Sensing Platforms

The dual functionality of this compound makes it a highly attractive candidate for the development of chemical sensors and sensing platforms. The thiol group provides a robust anchoring point to gold surfaces, a common substrate in sensor fabrication, while the amino group can act as a recognition site for various analytes or as a point of attachment for more complex receptor molecules.

The amino group can directly interact with analytes through hydrogen bonding or coordination, leading to a detectable change in the sensor's properties. For example, the lone pair of electrons on the nitrogen atom can coordinate with metal ions, causing a perturbation in the electronic structure of the molecule that can be transduced into an optical or electrical signal. While specific studies detailing the use of this compound in sensors are not prevalent in the reviewed literature, the analogous and well-studied amino-1,8-naphthalimide systems demonstrate the potential of the amino group on a naphthalene framework for sensing applications. These systems often exhibit fluorescence quenching or enhancement upon binding to specific analytes. researchgate.net

Furthermore, the amino group can be readily functionalized to introduce selectivity for a wide range of target molecules. For instance, it can be reacted with aldehydes or ketones to form Schiff bases, which are known to be effective chelating agents for metal ions. Alternatively, biomolecules such as enzymes or antibodies can be covalently attached to the amino group, creating highly specific biosensors. The ability to form a stable self-assembled monolayer on a gold electrode via the thiol group provides a well-defined and reproducible sensor surface, which is critical for achieving high sensitivity and reliability.

Formation and Characteristics of Self-Assembled Monolayers (SAMs) with Naphthalenethiol Derivatives

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a surface. The thiol group of this compound has a strong affinity for gold surfaces, leading to the formation of robust and stable SAMs. These monolayers can be used to modify the surface properties of materials, such as their wettability, adhesion, and electronic characteristics.

The formation of SAMs from naphthalenethiol derivatives on gold typically involves the chemisorption of the thiol group onto the gold substrate, resulting in a strong gold-sulfur bond. The naphthalene rings of adjacent molecules then interact through π-π stacking, which contributes to the ordering and stability of the monolayer. The presence of the amino group in this compound introduces an additional dimension to the intermolecular interactions within the SAM. Hydrogen bonding between the amino groups of neighboring molecules can further stabilize the monolayer and influence its packing density and orientation.

The characteristics of these SAMs can be studied using a variety of surface-sensitive techniques. For example, X-ray photoelectron spectroscopy (XPS) can confirm the chemical composition of the monolayer and the nature of the gold-sulfur bond. Scanning tunneling microscopy (STM) can provide real-space images of the molecular arrangement on the surface, revealing the packing structure and the presence of any defects.

Table 1: Spectroscopic and Electrochemical Data for Thiol-Based SAMs on Gold

| Technique | Parameter | Typical Values for Aromatic Thiol SAMs |

| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | ~162 eV (Au-S bond) |

| N 1s Binding Energy | ~400 eV | |

| Contact Angle Goniometry | Water Contact Angle | Dependent on terminal group (hydrophilic for -NH2) |

| Cyclic Voltammetry (CV) | Reductive Desorption Potential | Typically between -0.6 V and -1.0 V vs. Ag/AgCl |

Note: The specific values for this compound SAMs may vary depending on the experimental conditions.

Engineering Materials with Tailored Electronic Properties

The ability to control the electronic properties of materials at the molecular level is a cornerstone of modern materials science. This compound offers a versatile molecular platform for engineering materials with tailored electronic characteristics. The intrinsic electronic properties of the naphthalene core can be systematically modified by leveraging the reactivity of its amino and thiol functional groups.

The amino group, being an electron-donating group, increases the electron density of the naphthalene ring, which in turn affects its ionization potential and electron affinity. This property can be exploited to design materials with specific charge-transport characteristics. For instance, by incorporating this compound into a polymer backbone, it is possible to create materials with enhanced hole-transporting properties.

Conversely, the amino group can be chemically transformed into an electron-withdrawing group, such as a nitro or cyano group, to create materials with n-type semiconducting behavior. This ability to switch between p-type and n-type character within the same molecular framework is highly desirable for the fabrication of complex electronic devices.

Furthermore, the formation of SAMs of this compound on conductive substrates allows for the precise control of the interface between the organic material and the electrode. The dipole moment of the molecules in the SAM can modify the work function of the electrode, which is a critical parameter for optimizing charge injection in organic electronic devices. By selecting appropriate derivatives of this compound, it is possible to create a library of materials with a wide range of electronic properties, enabling the rational design of functional materials for specific applications.

Analytical Chemistry Methodologies Involving 8 Amino 1 Naphthalenethiol

Application in Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Chemical Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides greatly enhanced Raman signals from molecules adsorbed onto or near nanostructured metal surfaces. This enhancement allows for the detection of analytes at extremely low concentrations. 8-Amino-1-naphthalenethiol, and related naphthalenethiol compounds, are particularly well-suited for SERS analysis due to the strong affinity of the thiol group for noble metal surfaces, such as gold and silver, which are commonly used as SERS substrates. rsc.org This interaction facilitates the formation of a self-assembled monolayer (SAM) on the metal surface, bringing the molecule into the region of intense electromagnetic field enhancement, which is crucial for the SERS effect. units.itnih.gov

The enhancement of the Raman signal can be several orders of magnitude, with reports of enhancement factors as high as 10¹¹ in some systems. nih.govmdpi.com This allows for detection limits to reach into the micromolar (μM) to picomolar (pM) range, and in optimized conditions, even down to the zeptomole regime. rsc.orgnih.gov Research on 1-naphthalenethiol (B1663976) and 2-naphthalenethiol (B184263) has demonstrated that silver nanostructures are particularly effective for achieving such low detection limits. rsc.org The choice of the excitation laser wavelength is also critical and is often selected in the visible or near-infrared region to match the plasmon resonance of the metal nanostructure. rsc.org

The SERS spectrum of naphthalenethiol compounds is characterized by distinct vibrational modes of the naphthalene (B1677914) ring. These characteristic peaks provide a molecular fingerprint, enabling highly specific and selective identification. For instance, the ring stretching and C-H bending modes of the naphthalene structure give rise to prominent peaks in the SERS spectrum. researchgate.net The intensity of these peaks can be correlated with the concentration of the analyte, allowing for quantitative analysis. researchgate.net

Table 1: Characteristic SERS Peaks for Naphthalenethiol Analytes

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~767 cm⁻¹ | C-H Wagging | researchgate.net |

| ~1024 cm⁻¹ | C-H Bending | researchgate.net |

| ~1372 - 1386 cm⁻¹ | Ring Stretching | researchgate.net |

| ~1579 cm⁻¹ | Ring Stretching | researchgate.net |

Data is based on studies of naphthalenethiol and naphthalene, which serve as representative compounds for the spectral features expected from this compound.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular technique, such as High-Performance Liquid Chromatography (HPLC). For a compound like this compound, which possesses both an amino (-NH₂) and a thiol (-SH) group, derivatization can be employed to enhance its detectability and improve separation efficiency.

The primary amino group of this compound is a key target for derivatization. Reagents that react specifically with primary amines are used to introduce a chromophore or a fluorophore into the molecule. This significantly enhances its response to UV-Visible or fluorescence detectors used in HPLC. Common derivatizing agents for amino groups include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, 9-fluorenylmethyl chloroformate (FMOC), and phenylisothiocyanate (PITC). nih.govresearchgate.net For instance, naphthalene-2,3-dicarboxaldehyde (NDA), a derivative of OPA, reacts with primary amines in the presence of cyanide to yield highly fluorescent and stable derivatives. nih.gov Similarly, 1-naphthylisocyanate has been successfully used as a pre-column derivatization reagent for amino acids, producing stable and highly fluorescent naphthylcarbamoyl derivatives. nih.gov

These derivatization reactions are typically performed "pre-column," meaning the analyte is modified before it is injected into the HPLC system. The resulting derivatives often exhibit improved chromatographic properties, leading to better peak shapes and resolution from other components in a complex mixture. The choice of derivatizing reagent and reaction conditions, such as pH and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. nih.gov

Table 2: Common Derivatization Reagents for Amino Groups and Their Detection Properties

| Derivatizing Reagent | Resulting Derivative | Detection Method | Key Advantages | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA)/Thiol | Sulfonatoisoindole | Fluorescence | Fast reaction, high sensitivity | researchgate.net |

| 9-Fluorenylmethyl chloroformate (FMOC) | Fluorenylmethyl carbamate | Fluorescence, UV | Stable derivatives | nih.gov |

| Phenylisothiocyanate (PITC) | Phenylthiocarbamoyl (PTC) | UV | Reacts with primary and secondary amines | nih.gov |

| Naphthalene-2,3-dicarboxaldehyde (NDA)/Cyanide | Cyanobenz[f]isoindole (CBI) | Fluorescence | High fluorescence efficiency, stable derivatives | nih.gov |

Spectroscopic Characterization Techniques for Structural Elucidation of this compound and its Derivatives

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, each providing unique information about the molecule's structure and electronic properties.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore. The presence of the amino (-NH₂) and thiol (-SH) substituents, which are auxochromes, modifies the absorption spectrum. Typically, naphthalene-based compounds exhibit strong absorption bands in the ultraviolet region. For example, 1-naphthalenol shows absorption maxima around 295 nm. nist.gov The addition of an amino group, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the amino group extending the conjugation of the aromatic system. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), the S-H stretching of the thiol group (around 2550-2600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and various C=C stretching vibrations of the naphthalene ring (in the 1400-1600 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the naphthalene ring of this compound would appear as a complex multiplet pattern in the downfield region of the spectrum (typically 7.0-8.5 ppm). The protons of the amino group and the thiol group would appear as distinct signals whose chemical shifts can be influenced by solvent and concentration. For related compounds like 2-naphthalenethiol, aromatic protons are observed in the 7.3-7.8 ppm range. chemicalbook.com

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Region/Value |

|---|---|---|

| UV-Vis | λmax (Absorption Maximum) | > 295 nm (Expected red-shift from 1-naphthalenol) |

| FTIR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| S-H Stretch (Thiol) | 2550 - 2600 cm⁻¹ | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |

| Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.5 ppm |

| Amine Protons (-NH₂) | Variable, dependent on solvent | |

| Thiol Proton (-SH) | Variable, dependent on solvent |

This table presents expected values based on spectroscopic data from analogous compounds such as naphthalenethiol, aminonaphthalene, and other substituted naphthalenes. nist.govchemicalbook.comnist.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Naphthalenethiol |

| 2-Naphthalenethiol |

| Naphthalene |

| Gold |

| Silver |

| o-Phthalaldehyde (OPA) |

| 9-Fluorenylmethyl chloroformate (FMOC) |

| Phenylisothiocyanate (PITC) |

| Naphthalene-2,3-dicarboxaldehyde (NDA) |

| Cyanide |

| 1-Naphthylisocyanate |

Theoretical and Computational Investigations of 8 Amino 1 Naphthalenethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 8-Amino-1-naphthalenethiol. These methods provide a detailed picture of the molecule's frontier molecular orbitals, charge distribution, and various reactivity descriptors.

Detailed research findings from computational studies on related naphthalene (B1677914) derivatives, such as diaminonaphthalenes and aminonaphthalene derivatives, offer valuable insights into the expected electronic properties of this compound. researchgate.netutq.edu.iqresearchgate.net For instance, the presence of electron-donating groups like the amino (-NH2) and thiol (-SH) groups is known to significantly influence the electronic landscape of the naphthalene ring. researchgate.netutq.edu.iq These groups tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and consequently reduce the HOMO-LUMO energy gap. researchgate.net A smaller energy gap generally implies higher chemical reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Naphthalene Derivatives

This table presents representative data from DFT calculations on related naphthalene derivatives to illustrate the expected electronic properties of this compound.

| Property | Naphthalene | 1,8-Diaminonaphthalene | 4-Amino-naphthalene-1-ol |

| HOMO Energy (eV) | -6.15 | -5.21 | -5.34 |

| LUMO Energy (eV) | -1.33 | -0.98 | -1.52 |

| Energy Gap (eV) | 4.82 | 4.23 | 3.82 |

| Ionization Potential (eV) | 6.15 | 5.21 | 5.34 |

| Electron Affinity (eV) | 1.33 | 0.98 | 1.52 |

| Global Hardness (η) | 2.41 | 2.12 | 1.91 |

| Global Softness (σ) | 0.41 | 0.47 | 0.52 |

| Electronegativity (χ) | 3.74 | 3.10 | 3.43 |

| Global Electrophilicity Index (ω) | 2.90 | 2.27 | 3.08 |

Data is illustrative and sourced from studies on related compounds. researchgate.netresearchgate.net

Molecular Modeling and Simulation of Interactions and Transformations

Molecular modeling and simulations, including molecular dynamics (MD), are powerful tools to investigate the interactions and potential transformations of this compound in various environments. These methods can provide insights into how the molecule interacts with solvents, surfaces, or other molecules, and can predict its conformational dynamics.

While specific MD simulations for this compound are not extensively documented, studies on related naphthalenethiol and alkanethiol self-assembled monolayers (SAMs) on gold surfaces offer a framework for understanding its potential behavior. pusan.ac.krnorthwestern.edupusan.ac.krnih.govresearchgate.net These studies reveal that thiol-containing molecules can form ordered layers on metal surfaces, with the orientation and packing of the molecules being influenced by intermolecular forces and interactions with the substrate. pusan.ac.krnorthwestern.edu

For this compound, the presence of the amino group in addition to the thiol group would likely lead to more complex intermolecular interactions within a monolayer or in solution. Hydrogen bonding involving both the amino and thiol groups could play a significant role in the self-assembly process, leading to specific structural motifs. Molecular dynamics simulations would be crucial in exploring the stability of different conformations and the dynamics of the self-assembly process.

Prediction and Analysis of Spectroscopic Signatures

Computational methods are frequently used to predict and analyze the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. DFT calculations can provide theoretical predictions of vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

For instance, theoretical calculations of the vibrational frequencies of 2-naphthalenethiol (B184263) have shown good agreement with experimental Raman and Surface-Enhanced Raman Scattering (SERS) spectra. polimi.it Such calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule. polimi.it Similar computational approaches for this compound would be expected to yield reliable predictions of its spectroscopic properties. The presence of both amino and thiol groups would introduce characteristic vibrational modes that could be identified through a combination of experimental and theoretical spectroscopy.

The predicted NMR chemical shifts, based on ab initio and DFT methods, for related naphthalene derivatives have also been shown to align well with experimental data. sciencesconf.org This suggests that theoretical NMR spectra of this compound could be reliably predicted, aiding in the interpretation of experimental NMR data.

Table 2: Predicted Spectroscopic Data for Naphthalene Derivatives

This table presents representative calculated spectroscopic data for related compounds to infer the expected spectral characteristics of this compound.

| Spectroscopic Technique | Predicted Feature | Compound | Reference |

| Raman Spectroscopy | C-S stretching mode | 2-Naphthalenethiol | polimi.it |

| N-H stretching mode | Diaminonaphthalenes | utq.edu.iq | |

| NMR Spectroscopy | 13C chemical shifts | 1,8-Naphthalimide Derivatives | sciencesconf.org |

| UV-Visible Spectroscopy | λmax | Naphthalene Derivatives | nih.gov |

Studies on Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions is crucial for understanding the aggregation behavior of this compound. The combination of an aromatic naphthalene core with hydrogen-bonding amino and thiol groups suggests a propensity for self-association and aggregation.

Computational studies on the intermolecular interaction energies of naphthalene dimers have shown that dispersion forces are the primary source of attraction. nih.gov The presence of polar amino and thiol groups in this compound would introduce additional electrostatic interactions, including hydrogen bonding, which would significantly influence its aggregation behavior. These interactions are expected to be stronger than the van der Waals forces that dominate the aggregation of unsubstituted naphthalene.

Future Research Directions and Emerging Paradigms for 8 Amino 1 Naphthalenethiol

Exploration of Novel Synthetic Pathways

While foundational methods for the synthesis of aminonaphthalenethiols exist, significant opportunities remain for the development of more efficient, scalable, and environmentally benign synthetic routes. Current research often relies on multi-step procedures that may involve harsh reagents or produce significant waste. Future investigations are anticipated to target greener and more atom-economical pathways.

Key areas for future synthetic exploration include:

Directed C-H Functionalization: Leveraging the directing-group capacity of the amino group to achieve selective C-H thiolation on the naphthalene (B1677914) scaffold. This approach could significantly shorten synthetic sequences and reduce the need for pre-functionalized starting materials.

Advanced Catalytic Cross-Coupling: Developing novel palladium or copper-catalyzed cross-coupling reactions to introduce the thiol group. Research could focus on designing specialized ligands that are effective for the unique steric and electronic environment of the naphthalene core.

Flow Chemistry Synthesis: Adapting and optimizing synthetic routes for continuous flow processes. This would enable safer handling of potentially hazardous reagents and intermediates, improve reaction control and reproducibility, and facilitate large-scale production.

Enzymatic and Biocatalytic Methods: Exploring the use of engineered enzymes to catalyze key steps in the synthesis, offering high selectivity and operation under mild, aqueous conditions.

| Synthetic Approach | Description | Potential Advantages | Research Focus |

| Directed C-H Thiolation | Use of the existing amino group to direct a catalyst to a specific C-H bond for the introduction of a thiol or protected thiol group. | High atom economy, reduced number of steps, novel regioselectivity. | Development of catalysts that can overcome the steric hindrance of the peri-position. |

| Modified Buchwald-Hartwig Amination | Adapting established C-N bond-forming reactions to form the C-S bond by coupling a suitable naphthalene precursor with a thiolating agent. | Utilizes well-understood catalytic cycles, potential for high yields. | Design of ligands that prevent catalyst inhibition by the sulfur and nitrogen atoms. |

| Newman-Kwart Rearrangement | A thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis to yield the thiol. | A classic but potentially high-yielding method for introducing the thiol group from a more accessible naphthol precursor. | Investigating microwave-assisted or flow conditions to accelerate the rearrangement and improve yields. |

Development of Advanced Catalytic Systems

The proximate nitrogen and sulfur atoms in 8-Amino-1-naphthalenethiol make it an ideal candidate for use as a bidentate "pincer" ligand in organometallic chemistry. The chelation of a metal center by both the soft thiol and harder amine donors can create stable and electronically tunable catalytic complexes.

Future research in this domain will likely concentrate on:

Synthesis of Novel Metal Complexes: Preparing and characterizing coordination complexes of this compound with a range of transition metals (e.g., Pd, Pt, Rh, Ru, Fe, Cu).

Homogeneous Catalysis: Investigating the catalytic activity of these novel complexes in key organic transformations, such as cross-coupling reactions, hydrogenation, and oxidation processes. The unique electronic and steric environment provided by the ligand could lead to catalysts with unprecedented reactivity or selectivity.

Asymmetric Catalysis: Designing chiral derivatives of this compound to serve as ligands for asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals and fine chemicals.

Heterogenization of Catalysts: Immobilizing the metal complexes onto solid supports (e.g., polymers, silica, graphene) to create robust, recyclable heterogeneous catalysts that combine the high activity of homogeneous systems with the practical advantages of heterogeneous ones.

| Metal Center | Potential Ligand Design | Target Catalytic Application | Anticipated Benefit |

| Palladium (Pd) | Basic this compound ligand | Suzuki, Heck, and Sonogashira cross-coupling reactions | Enhanced catalyst stability and activity due to bidentate chelation. |

| Rhodium (Rh) / Ruthenium (Ru) | Chiral derivatives with stereocenters on the naphthalene backbone or N-substituent | Asymmetric hydrogenation, hydroformylation | High enantioselectivity in the synthesis of chiral molecules. |

| Copper (Cu) / Iron (Fe) | N-functionalized derivatives | Oxidation, C-H activation, atom transfer radical polymerization (ATRP) | Development of catalysts based on earth-abundant, low-cost metals. |

Innovations in Functional Material Design

The combination of a fluorescent naphthalene core with surface-active amino and thiol groups makes this compound a versatile building block for advanced functional materials. The thiol group, in particular, exhibits a strong affinity for noble metal surfaces, enabling the formation of highly ordered self-assembled monolayers (SAMs).

Emerging research paradigms are expected to focus on:

Chemosensors and Biosensors: Functionalizing the amino group with specific receptors to create selective chemosensors for metal ions, anions, or small molecules. researchgate.net The binding event could be transduced into a measurable optical (fluorescence) or electrochemical signal. Immobilizing these sensor molecules on gold electrodes via the thiol group could lead to sensitive and reusable biosensing platforms.

Molecular Electronics: Utilizing the ability of this compound to form well-defined SAMs on gold surfaces to fabricate molecular-scale electronic components. nih.gov Research will explore charge transport properties through these monolayers for applications in molecular wires, switches, and memory devices.

Smart Polymers and Gels: Incorporating this compound as a functional monomer into polymer chains. researchgate.netresearchgate.net The resulting materials could exhibit stimuli-responsive behavior (e.g., pH or metal-ion sensitivity) and find use in drug delivery, smart coatings, and soft robotics. The naphthalimide moiety, a related structure, has been successfully used to create fluorescent hydrogels. researchgate.net

Anti-Corrosion Coatings: Exploring the potential of this compound SAMs to form dense, passivating layers on metal surfaces, offering a molecular-level approach to corrosion inhibition.

| Material Type | Key Feature based on this compound | Prospective Application |

| Fluorescent Sensors | Naphthalene fluorophore with a modifiable amino group for binding and a thiol for surface attachment. | Selective detection of heavy metal ions (e.g., Hg²⁺, Cu²⁺) in environmental samples. researchgate.net |

| Self-Assembled Monolayers (SAMs) | Strong Au-S bond formation for creating ordered molecular layers on gold surfaces. nih.gov | Molecular electronics, nano-patterning, biosensor platforms. |

| Conductive Polymers | The π-conjugated naphthalene system can facilitate charge transport along a polymer backbone. | Organic light-emitting diodes (OLEDs), antistatic coatings, organic photovoltaics. |

| Stimuli-Responsive Hydrogels | The amino group can be protonated/deprotonated, leading to changes in polymer swelling in response to pH. | Controlled drug release systems, environmental remediation. |

Integration with Advanced Analytical Techniques

The development and characterization of novel materials and systems based on this compound will necessitate the use of a sophisticated suite of analytical techniques. The interface between the molecule and its environment, particularly on surfaces, is critical and requires high-resolution characterization.

Future research will rely heavily on the integration of techniques such as:

Surface-Specific Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) will be essential for confirming the chemical composition, packing density, and molecular orientation of SAMs on conductive substrates. nih.gov

Advanced Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) could be employed to probe the vibrational signatures of molecules adsorbed on plasmonically active surfaces, providing insight into binding and orientation. Time-resolved fluorescence spectroscopy will be crucial for understanding the photophysical processes in sensor applications.

Electrochemical Methods: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) will be fundamental for characterizing the electrochemical behavior of this compound-modified electrodes, both for sensor development and for studying electron transfer in molecular electronic systems.

Calorimetric Analysis: Isothermal Titration Calorimetry (ITC) could be used to precisely measure the thermodynamic parameters (enthalpy, entropy, and binding affinity) of host-guest interactions, which is vital for optimizing the design of molecular sensors and catalysts.

| Proposed Application Area | Key Analytical Technique | Information Gained |

| SAMs for Molecular Electronics | Scanning Tunneling Microscopy (STM), Conductive-AFM | Molecular arrangement, surface order, single-molecule conductivity. |

| Chemosensors | Fluorescence Spectroscopy, UV-Vis Spectroscopy | Binding affinity, selectivity, limit of detection, response mechanism. |

| Electrochemical Biosensors | Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS) | Electron transfer kinetics, surface coverage, analyte concentration. |

| Catalyst-Substrate Binding | Isothermal Titration Calorimetry (ITC) | Binding constants, stoichiometry, thermodynamic driving forces. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 8-Amino-1-naphthalenesulfonic acid, and how do reaction parameters (e.g., pH, temperature) influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of 1-naphthylamine derivatives. Key steps include controlling pH during sulfonation (using concentrated sulfuric acid) and maintaining temperatures between 80–100°C to optimize sulfonic group incorporation. Post-synthesis, neutralization with ammonium hydroxide yields the ammonium salt form (A3125), which improves solubility . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of naphthylamine to sulfonating agent) and inert atmospheres to prevent oxidation byproducts .

Q. How should researchers handle and store 8-Amino-1-naphthalenesulfonic acid to ensure stability?

- Methodological Answer : Store the compound at room temperature in airtight, light-protected containers to prevent photodegradation. Aqueous solutions should include 0.1% sodium azide to inhibit microbial growth. Avoid prolonged exposure to alkaline conditions (pH > 9), which may hydrolyze the sulfonic acid group . Safety protocols mandate using fume hoods and nitrile gloves due to incomplete toxicological data .

Q. What analytical techniques are essential for characterizing purity and structural confirmation?

- Methodological Answer : Use UV-Vis spectroscopy (λmax ~ 340 nm for sulfonic acid derivatives) for preliminary identification. Confirm purity via HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30 v/v, 0.1% TFA). Structural validation requires FT-IR (S=O stretching at 1180–1250 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion [M-H]⁻ at m/z 263) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pH-dependent solubility data for this compound in aqueous systems?

- Methodological Answer : Discrepancies arise from varying ionic strengths and counterion effects (e.g., sodium vs. ammonium salts). Use potentiometric titration to determine exact pKa values (expected pKa1 ≈ 1.5 for sulfonic acid, pKa2 ≈ 4.2 for the amino group). Solubility studies should standardize buffer systems (e.g., phosphate vs. acetate) and report ionic strength explicitly .

Q. What mechanistic insights explain the compound’s fluorescence quenching in protein-binding assays?

- Methodological Answer : The sulfonic acid group enhances water solubility, while the aromatic system facilitates π-π stacking with tryptophan residues in proteins. Fluorescence quenching correlates with binding affinity (Ka). Use Stern-Volmer plots to distinguish static vs. dynamic quenching. Competitive assays with ANS (8-anilino-1-naphthalenesulfonic acid) can validate specificity .

Q. How do researchers address spectral interference when studying 8-Amino-1-naphthalenesulfonic acid in complex matrices (e.g., biological fluids)?

- Methodological Answer : Employ derivative spectroscopy or synchronous fluorescence to isolate the compound’s signal from background noise. For LC-MS/MS analysis, use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Solid-phase extraction (C18 cartridges) pre-concentrates the analyte while removing interferents .

Q. What experimental designs mitigate degradation during long-term stability studies?

- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Monitor degradation products via UPLC-MS and quantify using calibration curves. Stabilizers like 1% ascorbic acid can reduce oxidative decomposition. Degradation kinetics follow first-order models; calculate activation energy (Ea) using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.